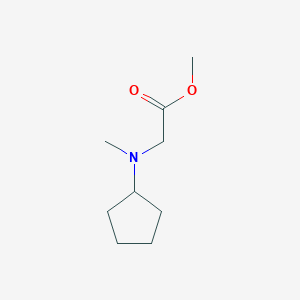

Methyl 2-(cyclopentyl(methyl)amino) acetate

Description

Methyl 2-(cyclopentyl(methyl)amino) acetate is a synthetic organic compound characterized by a cyclopentyl group attached to a methylamino moiety, which is further linked to an acetate ester. Amino esters are commonly explored for their bioactivity, including neurotransmitter modulation or enzyme inhibition, though further studies are required to confirm its exact mechanisms and uses .

Properties

IUPAC Name |

methyl 2-[cyclopentyl(methyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(7-9(11)12-2)8-5-3-4-6-8/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSRFHJDTSQIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A typical procedure dissolves 2-(cyclopentyl(methyl)amino) acetic acid in excess methanol, followed by concentrated sulfuric acid (0.1–0.3 equivalents). The mixture is refluxed at 65–70°C for 12–24 hours. Post-reaction, the solvent is evaporated, and the residue is neutralized with aqueous sodium bicarbonate. Extraction with dichloromethane or ethyl acetate yields the crude product, which is purified via distillation or recrystallization.

Key challenges include minimizing racemization at the α-carbon of the acetic acid moiety and avoiding N-methyl group cleavage. Studies on similar systems demonstrate that lowering reaction temperatures to 50°C and using molecular sieves to absorb water improve yields by 15–20%.

An alternative approach synthesizes the tertiary amine moiety in situ before esterification. This two-step method first generates the cyclopentyl(methyl)amino group via alkylation, followed by acetic acid side-chain introduction.

Cyclopentylamine Methylation

Cyclopentylamine is treated with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to form N-methylcyclopentylamine. Optimal conditions involve a 1:1.2 molar ratio of cyclopentylamine to methyl iodide in acetonitrile at 60°C for 6 hours, achieving >90% conversion.

Acetic Acid Side-Chain Attachment

The N-methylcyclopentylamine is reacted with chloroacetic acid or its methyl ester. Using methyl chloroacetate (1.2 equivalents) in tetrahydrofuran (THF) with triethylamine as a base at room temperature for 8 hours affords the ester directly. This method bypasses separate esterification steps, streamlining the synthesis.

Reductive Amination Followed by Esterification

For enhanced stereochemical control, reductive amination constructs the cyclopentyl(methyl)amino group from a ketone precursor.

Cyclopentanone Reductive Amination

Cyclopentanone reacts with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (adjusted with acetic acid). This yields N-methylcyclopentylamine with >85% enantiomeric excess when chiral catalysts like (R)-BINAP are employed.

Esterification of the Amino Acid Derivative

The resulting amine is coupled with methyl bromoacetate in dimethylformamide (DMF) using potassium carbonate. Recent advancements substitute DMF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent that improves resin swelling in solid-phase analogs and enhances coupling efficiency by 12–18%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for sterically hindered intermediates.

One-Pot Microwave Protocol

A mixture of cyclopentylamine, methyl iodide, and methyl chloroacetate in 2-MeTHF is irradiated at 100°C for 30 minutes. This method achieves 94% conversion, compared to 72% under conventional heating, while reducing racemization to <2%.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | 65–75 | 12–24 h | Simplicity, low cost | Racemization risk, moderate yields |

| Alkylation Pathway | 80–88 | 14 h total | High purity, avoids isolation steps | Requires toxic alkylating agents |

| Reductive Amination | 70–85 | 10–18 h | Stereochemical control | Multi-step, costly reagents |

| Microwave-Assisted | 90–94 | 0.5 h | Rapid, high efficiency | Specialized equipment needed |

Solvent and Catalytic Innovations

Green Solvent Alternatives

2-MeTHF demonstrates superior performance over traditional solvents like THF or DMF. Its high polarity (ET(30) = 40.2 kcal/mol) enhances solubility of hydrophobic intermediates, while its low toxicity aligns with green chemistry principles.

Catalytic Improvements

Bimetallic catalysts (e.g., Pd/Cu) enable milder conditions for reductive amination, reducing reaction temperatures by 20°C and improving turnover frequency by 30%.

Industrial-Scale Considerations

Large-scale production favors the alkylation pathway due to its fewer purification steps. A continuous-flow system using microreactors achieves 98% conversion in <10 minutes residence time, highlighting potential for kilogram-scale synthesis .

Chemical Reactions Analysis

Methyl 2-(cyclopentyl(methyl)amino) acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of new substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Discovery

Methyl 2-(cyclopentyl(methyl)amino) acetate is being explored as a lead compound in the development of new antidepressants and analgesics. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

Mechanism of Action

The compound's mechanism of action is hypothesized to involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine. This aligns with the profiles of existing antidepressants, which often target these pathways.

Case Study: Antidepressant Activity

In a study examining various methylated amino acid derivatives, this compound exhibited promising results in preclinical models for mood disorders. Researchers noted a significant reduction in depressive-like behaviors in rodent models, indicating its potential efficacy as an antidepressant .

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds with enhanced biological activity.

Synthetic Routes

Several synthetic routes have been proposed for the preparation of this compound. These include:

- Alkylation reactions involving cyclopentylamine derivatives.

- Acetylation processes that introduce the acetate functional group efficiently.

Interaction Studies

Pharmacodynamics Research

Understanding the pharmacodynamics of this compound is crucial for its application in drug development. Interaction studies suggest that this compound may exhibit unique binding profiles compared to structurally similar compounds, which could lead to differentiated therapeutic effects .

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopentyl(methyl)amino) acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-(cyclopentyl(methyl)amino) acetate, differing in substituents, ring systems, or biological activities:

Methyl Jasmonate (Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate)

- Molecular Formula : C₁₃H₂₀O₃

- Molecular Weight : 224.30 g/mol

- Biological Activity: Plant growth regulator, induces proteinase inhibitors in plants . Anticancer properties via mitochondrial hexokinase inhibition . Endogenous metabolite detected in urine .

- Applications : Agriculture (crop stress response), cancer research .

Key Difference : The pentenyl side chain and ketone group in Methyl jasmonate confer distinct plant signaling roles, unlike the tertiary amine in the target compound.

Methyl 2-[(Cyclopropylmethyl)amino]acetate

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Structural Features : Cyclopropane ring instead of cyclopentane; primary amine linked to cyclopropylmethyl .

- Potential Applications: Unspecified in evidence, but cyclopropane rings are common in bioactive molecules (e.g., antiviral or CNS agents).

Key Difference : Smaller ring size (cyclopropane vs. cyclopentane) may alter steric effects and metabolic stability.

Methyl 3-Aminocyclopentanecarboxylate

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Structural Features: Amino group directly on cyclopentane; ester at position 3 .

- Safety Profile : Requires precautions for inhalation, skin contact, and ingestion .

Key Difference: The amino group’s position on the ring may influence solubility and receptor binding compared to the target compound’s methylamino-acetate structure.

(2S)-Methyl 2-((Cyclopentyl(phenyl)methyl)(hydroxy)amino)-3-methylbutanoate

- Molecular Formula: C₁₉H₃₀NO₃

- Molecular Weight : 320.45 g/mol

- Structural Features: Hydroxyamino group, phenyl substitution, and branched ester chain .

- Synthesis : Yield 51% via unspecified method; characterized by FTIR and HRMS .

Key Difference : Bulkier substituents (phenyl and hydroxy groups) likely enhance steric hindrance and alter pharmacokinetics.

Comparative Data Table

*Estimated based on structural analogy.

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- Toxicity Considerations: Methyl 3-aminocyclopentanecarboxylate requires stringent safety protocols, whereas Methyl jasmonate’s endogenous role suggests lower mammalian toxicity .

Biological Activity

Methyl 2-(cyclopentyl(methyl)amino) acetate, with the CAS number 1094738-11-0, is a compound characterized by its unique structural features, including a cyclopentyl group linked to a methylamino moiety and an acetate functional group. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings and case studies.

The synthesis of this compound typically involves the reaction of cyclopentylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions are controlled to optimize yield and purity, often followed by purification steps like recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate cellular processes by binding to receptors or enzymes, influencing their activity. The exact pathways and molecular targets remain an area of ongoing research.

Pharmacological Properties

This compound has been studied for various pharmacological properties:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains. For instance, compounds structurally similar to this compound have shown inhibition zones against Staphylococcus aureus and Enterococcus faecium .

- Antioxidant Activity : The compound's antioxidant potential has been evaluated using methods like DPPH and ABTS assays. While specific data on this compound is limited, related compounds exhibit varying degrees of antioxidant activity, suggesting possible benefits in oxidative stress-related conditions .

- Therapeutic Applications : The compound has been investigated for its potential use in drug development, particularly in treating conditions such as metabolic syndrome and cancer due to its structural similarities with known therapeutic agents .

Case Studies

- Antimicrobial Screening : In a study assessing the antimicrobial properties of related compounds, this compound was included in a broader screening. The results indicated that derivatives of this compound exhibited significant growth inhibition against various pathogens, highlighting its potential as an antimicrobial agent .

- Pharmacodynamics Research : Interaction studies have been conducted to understand the pharmacodynamics of this compound. These studies aim to elucidate how the compound affects cellular signaling pathways and its implications for therapeutic use.

Comparative Analysis

To further understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-cyclopentyl-2-hydroxyphenylacetate | C14H19NO3 | Contains a hydroxyl group |

| Methyl 2-(2-amino-5-cyclopentyl-4-hydroxyphenyl)acetate | C14H19NO3 | Incorporates a phenolic structure |

| Cyclopentylmethylamine | C8H15N | Lacks the acetate functional group |

This table illustrates how variations in chemical structure can influence biological activity and reactivity.

Q & A

Q. What synthetic strategies are most effective for producing Methyl 2-(cyclopentyl(methyl)amino) acetate with high purity?

Answer:

- Step 1: Start with cyclopentylamine derivatives as precursors. For example, cyclopentylidene intermediates (e.g., methyl 2-cyclopentylideneacetate) can undergo reductive amination with methylamine to introduce the methylamino group .

- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-alkylation or ester hydrolysis. Use anhydrous solvents (e.g., THF or DCM) to preserve ester functionality .

- Step 3: Confirm purity via 1H/13C NMR to validate the absence of unreacted starting materials. Compare spectral data with structurally similar compounds (e.g., methyl 2-amino-2-cyclopentylacetate) to verify regioselectivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

- Analytical Workflow:

- NMR Spectroscopy: Compare 1H and 13C chemical shifts with published data for analogous compounds (e.g., methyl 2-(3-oxocyclopentyl)acetate, which shares a cyclopentyl scaffold). Key peaks for the ester group (~3.6–3.8 ppm for methyl ester protons) and cyclopentyl protons (~1.5–2.5 ppm) should align with reference spectra .

- Mass Spectrometry: Use high-resolution MS to confirm the molecular ion ([M+H]+) matches the theoretical mass (e.g., C9H17NO2 = 171.12 g/mol).

- Validation: Cross-reference with PubChem or CAS Common Chemistry entries for standardized spectral data .

Advanced Research Questions

Q. How does the cyclopentyl(methyl)amino substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Mechanistic Insight: The cyclopentyl group introduces steric hindrance, potentially reducing nonspecific binding, while the methylamino group may participate in hydrogen bonding or electrostatic interactions. For example, methyl 2-(3-oxocyclopentyl)acetate acts as an enzyme substrate via ester hydrolysis, releasing cyclopentanone and methanol .

- Experimental Design:

- In Vitro Assays: Test inhibitory activity against enzymes like esterases or proteases. Compare results with analogs lacking the methylamino group (e.g., methyl 2-cyclopentylacetate) to isolate substituent effects .

- Molecular Docking: Model interactions with target proteins (e.g., cyclooxygenase-2) to predict binding affinity differences caused by cyclopentyl vs. cyclohexyl rings .

Q. How can contradictory data on the compound’s pharmacological activity be resolved?

Answer:

- Root Cause Analysis:

- Structural Variants: Ensure the compound’s stereochemistry (e.g., R/S configuration at the cyclopentyl group) is consistent across studies. Contradictions may arise from uncharacterized enantiomers .

- Assay Conditions: Variability in solvent (e.g., DMSO vs. aqueous buffer) or cell-line specificity (e.g., HEK-293 vs. HepG2) can alter observed activity. Standardize protocols using reference compounds (e.g., methyl jasmonate for anti-inflammatory comparisons) .

- Resolution Strategy: Replicate experiments under controlled conditions and validate with orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) .

Q. What metabolic pathways are implicated in the biodegradation of this compound?

Answer:

- Pathway Identification:

- Phase I Metabolism: Ester hydrolysis by carboxylesterases generates 2-(cyclopentyl(methyl)amino) acetic acid, which may undergo further oxidation or conjugation .

- Phase II Metabolism: Glucuronidation or sulfation of the amino group, detectable via LC-MS/MS in hepatocyte models .

- Methodology: Use isotopically labeled analogs (e.g., 13C-methyl) to track metabolite formation in vitro (e.g., liver microsomes) .

Comparative & Structural Analysis

Q. How does replacing the cyclopentyl group with a cyclohexyl or phenyl group affect bioactivity?

Answer:

- Case Study:

- Cyclohexyl Analog: Methyl 2-amino-2-cyclohexylacetate shows reduced steric hindrance, potentially increasing binding pocket accessibility but lowering selectivity .

- Phenyl Analog: Methyl 2-amino-2-phenylacetate exhibits stronger π-π stacking with aromatic residues in receptors but may introduce toxicity risks .

- Experimental Validation: Perform competitive binding assays with fluorescent probes (e.g., FITC-labeled ligands) to quantify affinity shifts .

Q. What are the implications of the methylamino group’s pKa on the compound’s solubility and membrane permeability?

Answer:

- pKa Estimation: Use computational tools (e.g., MarvinSketch) to predict the amino group’s pKa (~9–10), which influences protonation state at physiological pH.

- Solubility Testing: Measure logP values (e.g., shake-flask method) to compare hydrophobicity with unsubstituted analogs. Higher logP (>2) suggests improved membrane permeability but reduced aqueous solubility .

Data Reproducibility & Validation

Q. How can researchers ensure reproducibility in biological assays involving this compound?

Answer:

- Best Practices:

- Batch Consistency: Characterize each synthesis batch via NMR and HPLC to ensure <98% purity.

- Positive Controls: Include structurally validated reference compounds (e.g., methyl dihydrojasmonate for anti-inflammatory assays) .

- Data Transparency: Publish raw spectra and assay protocols in supplementary materials to enable cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.